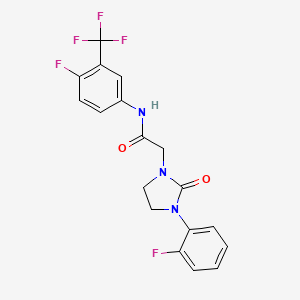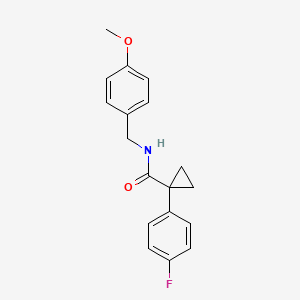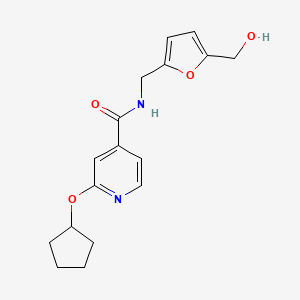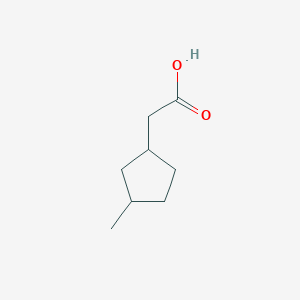
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals often studied for their potential biological activities and chemical properties. Its complex structure suggests targeted synthetic approaches and specific interactions at the molecular level, potentially offering unique physical and chemical characteristics.
Synthesis Analysis
Synthesis routes for related compounds involve multi-step reactions, starting from basic aromatic compounds or halogenated precursors, followed by condensation, cyclization, and functional group transformations (Sunder & Maleraju, 2013). The synthesis process is meticulously designed to introduce specific functional groups, such as fluorine atoms and acetamide linkages, at designated positions on the aromatic rings or heterocyclic structures.
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through techniques like NMR, IR, and Mass spectroscopy, which provide detailed insights into the spatial arrangement and electronic environment of the molecule's atoms (Sethusankar et al., 2002). Structural analyses reveal how specific substituents affect molecular conformation and stability, crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactivities, including interactions with nucleophiles and electrophiles, influenced by the presence of electron-withdrawing or donating groups (Banks et al., 1996). Fluorine atoms significantly impact the chemical behavior of these molecules, affecting their acid-base properties, reactivity towards oxidation and reduction, and participation in coupling reactions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the compound's molecular architecture. For instance, the introduction of fluorine atoms often enhances the compound's stability and alters its solubility in organic solvents or water (Kuznecovs et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the compound. The acetamide linkage and fluorinated aromatic systems contribute to the compound's unique reactivity profile, which can be exploited in synthetic chemistry and potential applications in materials science or pharmacology (Pan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, such as perfluoro-[N-(4-pyridyl)acetamide], demonstrates the application of related chemical structures in facilitating electrophilic fluorination. This process is crucial for introducing fluorine atoms into target molecules, showing the significance of such compounds in organic synthesis and the development of fluorinated pharmaceuticals (Banks et al., 1996).
Imaging Agents for PET
The development of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET highlights another application area. These compounds, including the related DPA-714, are used for in vivo imaging of inflammation and neurodegenerative diseases, showcasing the role of these molecules in diagnostic imaging and research into disease mechanisms (Dollé et al., 2008).
Anti-inflammatory Activity
Compounds with similar structural features have been synthesized and evaluated for anti-inflammatory activity, revealing potential therapeutic applications. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory effects, indicating the relevance of such molecules in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Polymorphism and Drug Delivery
Studies on polymorphism, such as those conducted on linezolid (an oxazolidinone antibiotic), reveal the importance of understanding the solid-state properties of such compounds. This knowledge aids in optimizing drug formulations and improving the efficacy and stability of pharmaceutical products (Maccaroni et al., 2008).
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-12(13)18(21,22)23)24-16(27)10-25-7-8-26(17(25)28)15-4-2-1-3-14(15)20/h1-6,9H,7-8,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAQSUHPUPBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)




![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)